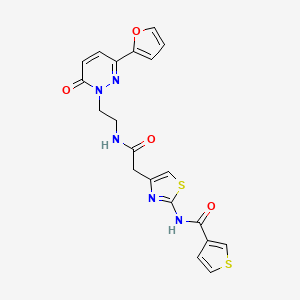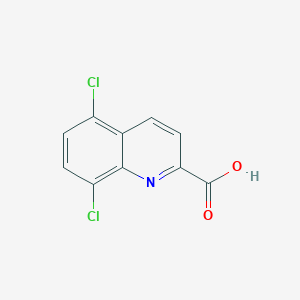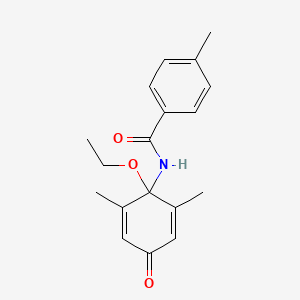
1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C18H22ClN3OS2 and its molecular weight is 395.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensors for Environmental and Biological Applications
Thioureas and their derivatives have been highlighted for their critical role in developing highly sensitive, selective, and straightforward chemosensors for detecting various anions and neutral analytes. These applications span biological, environmental, and agricultural samples, demonstrating the compounds' versatility in sensing technologies. The detailed study by Al-Saidi and Khan (2022) showcases a comprehensive overview of thiourea-based colorimetric and fluorescent chemosensors, emphasizing their potential in detecting environmental pollutants and various analytes in samples (Al-Saidi & Khan, 2022).
Coordination Chemistry and Biological Properties
The chemistry, coordination, structure, and biological properties of thioureas have been widely studied, revealing their extensive applications as ligands in coordination chemistry. These compounds' ability to engage in intra- and intermolecular hydrogen-bonding interactions due to their N- and S- components significantly impacts their coordination properties. Such characteristics have been applied in novel biological and medicinal contexts, as detailed in the review by Saeed, Flörke, and Erben (2014), providing insights into the interdisciplinary approach that combines chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).
Pharmacological Review and Research
The pharmacological significance of compounds related to chlorogenic acid, which shares structural similarities with thiourea derivatives, has been extensively reviewed. These studies encompass a wide range of therapeutic roles, from antioxidant, anti-inflammatory, and neuroprotective effects to impacts on lipid metabolism and glucose regulation. The comprehensive review by Naveed et al. (2018) emphasizes chlorogenic acid's potential in addressing metabolic syndrome components, providing a foundation for future research into similar compounds' therapeutic applications (Naveed et al., 2018).
Environmental Impact and Toxicity
The environmental occurrence, toxicity, and biodegradation of thiourea compounds, including their condensed derivatives found in petroleum, have been the subject of scientific investigations. Kropp and Fedorak (1998) provided a detailed review of the types of organosulfur compounds in petroleum and their biodegradation, shedding light on the environmental impact and potential toxicity of these compounds. This review highlights the importance of understanding thiourea derivatives' behavior in contaminated environments and their effects on aquatic organisms (Kropp & Fedorak, 1998).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS2/c1-13(20-18(24)21-15-5-2-4-14(19)12-15)17(16-6-3-11-25-16)22-7-9-23-10-8-22/h2-6,11-13,17H,7-10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRIRWUJWZDVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)
![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)
![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)

![N-(2-Methoxy-2-phenylbutyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868290.png)
![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2868293.png)



![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)
